molecular formula C16H16BrN3O2S B6430808 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one CAS No. 1903465-21-3

1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one

Cat. No.: B6430808
CAS No.: 1903465-21-3
M. Wt: 394.3 g/mol
InChI Key: FULXBXWPIMLZTL-UHFFFAOYSA-N
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Description

1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C16H16BrN3O2S and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.01466 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c17-14-2-1-6-19-16(14)22-12-5-9-20(10-12)15(21)11-23-13-3-7-18-8-4-13/h1-4,6-8,12H,5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULXBXWPIMLZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one is a complex organic molecule with potential pharmacological properties. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H15BrN2O3S\text{C}_{13}\text{H}_{15}\text{BrN}_2\text{O}_3\text{S}

This structure includes:

  • A bromopyridine moiety, which may enhance biological activity through interactions with biological targets.
  • A pyrrolidine ring, known for its role in various pharmacological activities.
  • A pyridine sulfanyl group that could contribute to the compound's reactivity and binding affinity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Compounds containing pyridine and pyrrolidine rings have shown promising antimicrobial properties. For instance, derivatives of pyridine are often evaluated for their efficacy against various bacterial strains. The presence of the bromine atom in the structure may also enhance its antibacterial activity by increasing lipophilicity, facilitating membrane penetration.

Compound Biological Activity
1-(Pyridin-4-yl)ethanoneAntimicrobial properties
5-Bromo-N-methylpyridineNeuroactive effects
3-Bromo-N-pyrrolidinylmethanamineAntidepressant activity

Cytotoxicity and Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds featuring thiazole or pyridine rings have demonstrated significant cytotoxic effects against cancer cells like HT29 and Jurkat cells.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as kinases or receptors involved in cell signaling pathways. The bromopyridine moiety may facilitate binding to these targets due to its electron-withdrawing nature.

Case Studies

Several studies have explored the biological activities of structurally similar compounds:

  • Anticonvulsant Activity : Research on thiazole-integrated pyrrolidinones has demonstrated their ability to eliminate tonic extensor phases in animal models, suggesting potential for developing anticonvulsant drugs.
  • Antiproliferative Effects : A study involving thiazole compounds indicated significant growth-inhibitory effects on cancer cell lines, with IC50 values comparable to established anticancer drugs like doxorubicin.
  • Antibacterial Studies : Compounds derived from similar frameworks exhibited higher antibacterial activity than standard antibiotics against both Gram-positive and Gram-negative bacteria.

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